Adenosine-d1-1
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Overview
Description
Adenosine-d1-1 is a deuterated form of adenosine, a purine nucleoside that plays a crucial role in various biochemical processes. Adenosine itself is involved in energy transfer through adenosine triphosphate (ATP) and adenosine diphosphate (ADP), as well as in signal transduction via cyclic adenosine monophosphate (cAMP). The deuterated version, this compound, is often used in scientific research to study metabolic pathways and receptor interactions due to its stability and unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Adenosine-d1-1 typically involves the deuteration of adenosine. This can be achieved through catalytic hydrogen-deuterium exchange reactions. The process generally requires a deuterium source, such as deuterium gas (D2) or deuterated solvents, and a suitable catalyst like palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective deuteration at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Catalytic Deuteration: Using high-pressure reactors to facilitate the hydrogen-deuterium exchange.
Purification: Employing chromatographic techniques to isolate the deuterated product.
Quality Control: Ensuring the purity and isotopic enrichment through analytical methods like NMR spectroscopy and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions: Adenosine-d1-1 undergoes various chemical reactions, including:
Oxidation: Conversion to inosine through enzymatic or chemical oxidation.
Phosphorylation: Formation of adenosine monophosphate (AMP), ADP, and ATP.
Glycosylation: Attachment of sugar moieties to form nucleotides.
Common Reagents and Conditions:
Oxidation: Catalyzed by enzymes like adenosine deaminase or chemical oxidants such as hydrogen peroxide.
Phosphorylation: Involves kinases and ATP as a phosphate donor.
Glycosylation: Utilizes glycosyltransferases and activated sugar donors.
Major Products:
Inosine: Formed through oxidation.
AMP, ADP, ATP: Products of phosphorylation.
Nucleotides: Resulting from glycosylation.
Scientific Research Applications
Adenosine-d1-1 is widely used in scientific research due to its stable isotopic properties. Its applications include:
Chemistry: Studying reaction mechanisms and metabolic pathways.
Biology: Investigating cellular processes involving adenosine receptors.
Medicine: Exploring therapeutic potentials in cardiovascular diseases and neurological disorders.
Industry: Used in the development of diagnostic assays and pharmaceuticals.
Mechanism of Action
Adenosine-d1-1 exerts its effects by interacting with adenosine receptors, which are G protein-coupled receptors. The primary receptors include A1, A2A, A2B, and A3. Upon binding to these receptors, this compound modulates various intracellular signaling pathways, including:
cAMP Pathway: Inhibition or stimulation of adenylyl cyclase, affecting cAMP levels.
Phospholipase C Pathway: Activation leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).
MAPK Pathway: Modulation of mitogen-activated protein kinases, influencing gene expression and cellular responses.
Comparison with Similar Compounds
Adenosine-d1-1 can be compared with other deuterated nucleosides and non-deuterated adenosine analogs:
Deuterated Nucleosides: Such as deuterated guanosine and cytidine, which are used for similar research purposes but differ in their specific applications and receptor interactions.
Non-deuterated Adenosine Analogs: Including inosine and cordycepin, which have distinct biological activities and therapeutic potentials.
Uniqueness: this compound’s uniqueness lies in its isotopic stability, making it an invaluable tool for tracing metabolic pathways and studying receptor dynamics with minimal interference from natural isotopic variations.
Conclusion
This compound is a versatile compound with significant applications in scientific research. Its stable isotopic properties and ability to interact with adenosine receptors make it a valuable tool for studying various biochemical processes and developing therapeutic strategies.
Properties
Molecular Formula |
C10H13N5O4 |
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Molecular Weight |
268.25 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-2-deuterio-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i10D |
InChI Key |
OIRDTQYFTABQOQ-OWMYDFRGSA-N |
Isomeric SMILES |
[2H][C@@]1([C@@H]([C@@H]([C@H](O1)CO)O)O)N2C=NC3=C(N=CN=C32)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
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